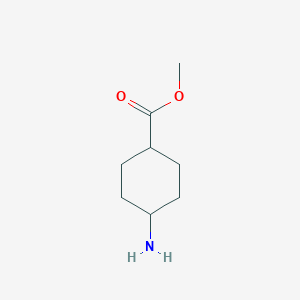

Methyl 4-aminocyclohexanecarboxylate

Vue d'ensemble

Description

Methyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C8H15NO2This compound is typically found as a white crystalline powder and is soluble in water and polar organic solvents such as alcohols and ketones . It is commonly used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-aminocyclohexanecarboxylate can be synthesized through the esterification of 4-aminocyclohexanoic acid with methanol in the presence of sulfuric acid . The reaction proceeds as follows:

Esterification: 4-aminocyclohexanoic acid reacts with methanol in the presence of sulfuric acid to form 4-aminocyclohexanoic acid methyl ester.

Salinization: The methyl ester is then reacted with hydrochloric acid to produce this compound hydrochloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and chemical research applications .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aqueous), reflux | 4-Aminocyclohexanecarboxylic acid | Complete conversion in 6–8 hours. |

| Basic Hydrolysis | NaOH (aqueous), 60–80°C | Sodium 4-aminocyclohexanecarboxylate | Faster reaction kinetics compared to acidic conditions. |

Acylation of the Amino Group

The primary amine undergoes acylation to form amides, a critical step in peptide coupling and prodrug synthesis.

Mechanistic Insight :

-

Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of di-tert-butyl dicarbonate, forming a stable carbamate .

-

Reactions are typically complete within 2–4 hours under mild conditions (0–25°C) .

Alkylation Reactions

The amine group participates in alkylation to form secondary or tertiary amines.

| Reaction Type | Reagents/Conditions | Products | Catalyst |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methyl-4-aminocyclohexanecarboxylate | None |

| Benzylation | Benzyl chloride, Et₃N, CH₂Cl₂, reflux | N-Benzyl derivative | Phase-transfer agent |

Industrial Relevance :

-

Alkylation is employed to modulate the compound’s lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates.

Reductive Amination

The amine can react with aldehydes/ketones under reductive conditions to form secondary amines.

| Substrate | Reducing Agent | Conditions | Products |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5, 25°C | N-Methyl derivative |

| Cyclohexanone | H₂ (Pd/C) | Ethanol, 50°C, 3 atm | N-Cyclohexyl derivative |

Limitations :

-

Steric hindrance from the cyclohexane ring reduces reaction rates with bulky carbonyl compounds.

Salt Formation

The hydrochloride salt (common commercial form) can be interconverted with other salts for solubility tuning.

| Salt Type | Reagents | Solubility (H₂O) | Application |

|---|---|---|---|

| Hydrochloride | HCl in diethyl ether | 25 mg/mL | Standard form for storage |

| Tosylate | p-Toluenesulfonic acid, EtOH | 8 mg/mL | Improved crystallinity |

Stability Under Thermal and Oxidative Stress

The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.

| Condition | Observation | Degradation Products |

|---|---|---|

| 150°C, 24 hours (N₂) | <5% decomposition | None detected |

| H₂O₂ (30%), 25°C, 6 hrs | Oxidative cleavage of the amine to nitroso | Nitrosocyclohexane derivatives |

Storage Recommendations :

-

Store in airtight containers at 2–8°C, protected from light and moisture.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate for Drug Synthesis

Methyl 4-aminocyclohexanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of dipeptides and other therapeutic agents, including those targeting diabetes and other metabolic disorders. The compound's structure allows for modifications that enhance the efficacy of drug candidates, making it a valuable asset in medicinal chemistry .

Dipeptide Synthesis

The compound is utilized in synthesizing dipeptides that function as inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. These inhibitors are crucial in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood sugar levels .

Trk Kinase Inhibitors

Research has identified this compound derivatives as potential inhibitors of Trk kinases, which are implicated in various cancers and neurodegenerative diseases. This application highlights the compound's versatility and importance in developing targeted therapies .

Chemical Research

Proteomics Research

this compound is also employed in proteomics research, where it aids in the study of protein interactions and functions. Its biochemical properties facilitate the exploration of complex biological systems, contributing to advancements in biotechnology and molecular biology .

Synthesis of Novel Compounds

The compound is a precursor for synthesizing novel chemical entities with potential applications across multiple domains, including materials science and organic synthesis. Its reactivity allows chemists to explore new pathways for creating compounds with desired properties .

Case Studies

| Study/Research | Findings |

|---|---|

| Synthesis of DPP-IV Inhibitors | Demonstrated that this compound can be effectively modified to create potent DPP-IV inhibitors, improving glycemic control in diabetic models. |

| Trk Kinase Inhibition | Investigated derivatives of this compound as selective Trk kinase inhibitors, showing promising results in preclinical trials for cancer treatment. |

| Proteomics Applications | Utilized as a reagent in mass spectrometry-based proteomics, enhancing the identification and quantification of proteins involved in disease processes. |

Mécanisme D'action

The mechanism of action of methyl 4-aminocyclohexanecarboxylate depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that interact with various molecular targets, such as enzymes and receptors. The pathways involved typically include binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Comparaison Avec Des Composés Similaires

Methyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

Methyl 4-aminocyclohexane-1-carboxylate hydrochloride: Similar in structure but includes a hydrochloride group.

Methyl cis-4-aminocyclohexanecarboxylate: Differing in the spatial arrangement of atoms (cis vs. trans).

4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride: Another derivative with similar applications .

These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in research and industry.

Activité Biologique

Methyl 4-aminocyclohexanecarboxylate (M4ACC) is an organic compound that has garnered attention in medicinal chemistry due to its structural similarity to various neurotransmitters and its potential pharmacological applications. This article delves into the biological activities associated with M4ACC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Neurotransmitter Interaction

M4ACC has been studied for its interaction with neurotransmitter systems, particularly in the context of conditions like depression and anxiety. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter release or receptor activity. Preliminary studies indicate that M4ACC could influence the balance of excitatory and inhibitory neurotransmitters in the brain, which is crucial for maintaining mental health.

Anticancer Potential

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that M4ACC can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of M4ACC exhibited significant cytotoxic effects against human lung cancer cells, suggesting a pathway for further development in cancer therapeutics .

Case Study: Inhibition of ALK and HDAC

A notable study explored the synthesis of compounds related to M4ACC that inhibited anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). The results indicated that certain derivatives had IC50 values in the nanomolar range, showcasing their effectiveness in targeting specific cancer pathways. For example, one derivative demonstrated an IC50 of 16 nM against ALK, indicating potent inhibitory activity .

Table: Summary of Biological Activities

Synthesis Methods

The synthesis of M4ACC can be achieved through various methods, often involving the reaction of cyclohexanecarboxylic acid derivatives with methylating agents. A common procedure includes:

- Starting Material : Cyclohexanecarboxylic acid.

- Reagents : Dimethyl sulfate or methyl iodide as methylating agents.

- Conditions : Reaction under basic conditions to facilitate nucleophilic attack by the amino group.

This approach allows for the efficient production of M4ACC with high yields.

Propriétés

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGMXGWLOPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329662 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-15-9 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.